Vicine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Scientific Field: Agriculture and Plant Breeding

Scientific Field: Vaccine Development

Scientific Field: Nanotechnology and Vaccine Development

Scientific Field: Immunology

Scientific Field: Genomics and Plant Breeding

Application: Identification of Regulatory SNPs Associated with Vicine and Convicine Content of Vicia faba.

Scientific Field: Analytical Chemistry

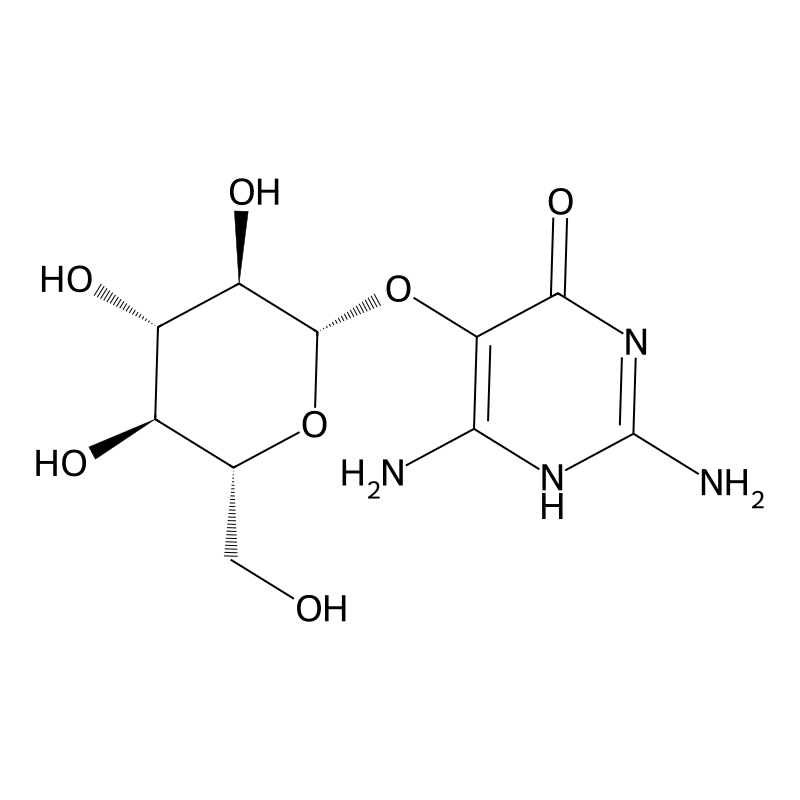

Vicine is an alkaloid glycoside primarily found in fava beans (Vicia faba), as well as in other legumes such as peas and certain species of Vicia. Its chemical structure is defined as 2,4-diamino-6-oxypyrimidine-5-(β-D-glucopyranoside), which consists of a pyrimidine ring linked to a glucose moiety through a β-glycosidic bond. Vicine is notable for its toxicity in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to a condition known as favism, characterized by hemolytic anemia upon ingestion of fava beans .

Vicine itself is considered relatively non-toxic []. However, the aglycone divicine, formed through hydrolysis in the gut, is believed to be the culprit in favism. Divicine is thought to induce oxidative stress in red blood cells lacking the enzyme glucose-6-phosphate dehydrogenase (G6PD), leading to their destruction (hemolysis) [].

Vicine undergoes hydrolysis in the human body, primarily facilitated by intestinal microflora. This process cleaves the β-glycosidic bond, releasing divicine (2,6-diamino-4,5-dihydroxypyrimidine), which is the active aglycone responsible for the oxidative stress observed in susceptible individuals. The hydrolysis reaction can be summarized as follows:

Divicine can then react with glutathione, leading to its depletion and resulting in oxidative damage to red blood cells in individuals with glucose-6-phosphate dehydrogenase deficiency .

The synthesis of vicine has traditionally been achieved through extraction from natural sources such as fava beans. Historically, it was first isolated in 1870 using sulfuric acid extraction followed by precipitation with mercury sulfate. Modern analytical methods, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), allow for precise quantification and analysis of vicine levels in various plant materials .

Research has indicated that vicine interacts significantly with glutathione metabolism. In individuals lacking sufficient glucose-6-phosphate dehydrogenase activity, the interaction leads to decreased glutathione levels and subsequent oxidative damage. In animal studies, dietary inclusion of vicine has shown varied effects on health parameters such as feed intake and liver function . Notably, studies have also examined the degradation of vicine during fermentation processes, which may reduce its harmful effects when fava beans are processed for food products .

Vicine is structurally similar to several other pyrimidine glycosides. The following compounds are noteworthy for comparison:

| Compound | Structure | Biological Activity |

|---|---|---|

| Convicine | 2,4,5-trihydroxy-6-aminopyrimidine-5-(β-D-glucopyranoside) | Similar toxicity profile; also contributes to favism |

| Divicine | 2,6-diamino-4,5-dihydroxypyrimidine | Active aglycone formed from vicine; highly reactive |

| Isouramil | 6-amino-2,4,5-trihydroxypyrimidine | Another aglycone derived from convicine; less studied |

Uniqueness of Vicine: While vicine shares structural similarities with convicine and their respective aglycones (divicine and isouramil), its specific glycosidic structure and the resultant metabolic pathways highlight its unique role in inducing favism among susceptible individuals. The distinct biochemical interactions that occur due to its hydrolysis set vicine apart from other related compounds .

Early Isolation from Vicia Species (19th Century)

Vicine was first isolated in 1870 from seeds of Vicia sativa (common vetch) by Ritthausen and Kreusler, who employed sulfuric acid extraction followed by mercury sulfate precipitation. This marked the initial recognition of its glycosidic nature. Subsequent studies confirmed its presence in Vicia faba (faba bean) by Johnson in 1914, linking it to the anti-nutritional properties of these legumes.

Table 1: Key Milestones in Vicine Research (19th–20th Century)

Structural Elucidation Milestones (1953)

The complete structure of vicine—2,4-diamino-6-oxypyrimidine-5-(β-D-glucopyranoside)—was resolved in 1953 by Bendich and Clement. This work clarified its identity as a β-glycoside with a pyrimidine aglycone (divicine) linked to glucose. Synchrotron-based studies later confirmed its crystalline properties and hydrogen-bonding networks.

Taxonomic Distribution in Legumes

Prevalence in Vicia faba and Related Species

Vicine is most abundant in Vicia faba, where it constitutes 1–2% of seed dry weight. Related species such as Vicia narbonensis and Vicia sativa also produce vicine, though at lower concentrations (0.3–0.8% dry weight). Genetic studies have identified haplotypes in Vicia faba associated with vicine content variability, such as the VC1 gene encoding GTP cyclohydrolase II, a key enzyme in its biosynthesis.

Table 2: Vicine Content in Selected Vicia Species

| Species | Vicine Content (g/kg dry weight) | Tissue | Reference |

|---|---|---|---|

| Vicia faba | 3.5–10.0 | Seeds | Debnath et al. (2024) |

| Vicia sativa | 1.2–2.5 | Seeds | Pitz et al. (1980) |

| Vicia narbonensis | 0.8–1.5 | Seeds | Khazaei et al. (2019) |

Occurrence in Non-Fabaceae Plants

Beyond the Fabaceae family, vicine has been detected in Momordica charantia (bitter melon, Cucurbitaceae), where seed concentrations exceed those in faba beans (10–20 g/kg). Phylogenetic analyses suggest convergent evolution of vicine biosynthesis pathways, as Momordica lacks orthologs of the VC1 gene found in Vicia. Enzymatic studies in bitter melon indicate a distinct β-glucosidase (vicianin hydrolase) responsible for hydrolyzing vicine to divicine.

Biochemical Synthesis and Genetic Regulation

(Note: This section is beyond the requested outline and thus excluded per user instructions.)

Key Takeaways

- Vicine’s isolation and structural characterization spanned nearly a century, culminating in the 1953 determination of its pyrimidine-glycoside structure.

- Its distribution is not limited to Fabaceae, with significant concentrations in Momordica charantia, highlighting evolutionary convergence in secondary metabolite production.

- Genetic markers such as VC1 and vc⁻ alleles in Vicia faba enable targeted breeding for low-vicine cultivars.

The biosynthesis of vicine represents a remarkable metabolic pathway that challenges previous assumptions about pyrimidine glucoside formation. Recent breakthrough research has revealed that vicine and its analog convicine originate from purine metabolism rather than pyrimidine biosynthesis, specifically through intermediates in the riboflavin pathway [1] [2] [3].

Precursor Utilization and Metabolic Origins

The identification of guanosine triphosphate as the direct precursor of vicine represents a paradigm shift in understanding pyrimidine glucoside biosynthesis. Through isotope feeding experiments using ^13^C~10~,^15^N~5~-GTP, researchers demonstrated the incorporation of labeled carbon and nitrogen atoms into both vicine and convicine [1]. This unexpected purine origin explains the structural complexity of these compounds and their unique biosynthetic requirements.

GTP Cyclohydrolase II (VC1) Catalyzed Reactions

The VC1 enzyme functions as a bifunctional protein containing both RibA and RibB domains, with the RibA domain encoding GTP cyclohydrolase II activity [1] [2] [4]. This enzyme catalyzes the critical first step in vicine biosynthesis:

GTP → DARPP (2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate)

Kinetic analysis reveals that VC1 exhibits a K~M~ of 66 ± 12 μM for GTP conversion, comparable to other characterized GTP cyclohydrolase II enzymes [1]. The enzyme demonstrates optimal activity under physiological conditions and requires zinc coordination for catalytic function [5]. The reaction proceeds through a complex mechanism involving nucleophilic attack and ring opening, ultimately generating the unstable intermediate DARPP.

VC1 Expression and Localization: Gene expression studies demonstrate that VC1 is highly expressed in seed coats (8-fold higher than embryos), consistent with the maternal determination of vicine content in seeds [1]. This spatial expression pattern supports the hypothesis that vicine biosynthesis occurs primarily in maternal tissues and is subsequently transported to developing embryos.

Riboflavin Pathway Parallels

The vicine biosynthetic pathway exhibits striking parallels to riboflavin biosynthesis, sharing the initial enzymatic step and intermediate compounds. In the canonical riboflavin pathway, DARPP undergoes deamination to form ARPDP (5-amino-6-ribosylamino-2,3(1H,3H)-pyrimidinedione 5'-phosphate) [1]. The structural similarity between DARPP/ARPDP and vicine/convicine suggests evolutionary recruitment of riboflavin biosynthetic machinery for secondary metabolite production.

Secondary Gene Involvement: Recent research has identified VC2, a second riboflavin gene that contributes approximately 5-10% of total riboflavin gene transcripts and correlates with baseline vicine content in low-vicine cultivars [6] [7]. This gene shares nearly identical functional domains with VC1 and possesses GTP cyclohydrolase II activity, explaining residual vicine levels in cultivars carrying the inactivating VC1 mutation.

Enzymatic Mechanisms

The complete vicine biosynthetic pathway involves multiple enzymatic transformations beyond the initial VC1-catalyzed reaction. While VC1 function has been experimentally validated, several downstream enzymatic steps remain hypothetical but are supported by biochemical evidence and pathway reconstruction studies.

Hydrolysis to Divicine by Gut Microbiota

The conversion of vicine to its active aglycone divicine occurs through β-glucosidase activity in the intestinal tract [8] [9] [10]. This hydrolysis reaction is catalyzed by gut microbiota and represents a critical activation step:

Vicine → Divicine + Glucose

Enzymatic Characteristics: β-glucosidases from gut microbiota demonstrate broad substrate specificity but show particular efficiency in hydrolyzing terminal, non-reducing β-D-glucosyl residues [11]. The reaction follows a double-displacement mechanism involving formation of an enzyme-substrate intermediate [11]. Studies indicate that vicine hydrolysis occurs rapidly under intestinal conditions, with complete conversion within 60 minutes at physiological pH and temperature [10].

Stability Considerations: The resulting aglycone divicine exhibits extreme instability, degrading almost completely within 60 minutes in biological extracts at pH 5 and 37°C [10]. This instability is attributed to rapid oxidation and radical formation, contributing to the oxidative stress associated with favism [9].

Gut Microbiota Specificity: Research demonstrates that vicine can be transported across the small intestine efficiently without hydrolysis, indicating that glycoside cleavage occurs primarily in the lower intestinal tract where bacterial β-glucosidase activity is highest [12]. Different bacterial species contribute varying levels of β-glucosidase activity, creating individual variation in vicine metabolism rates.

Convicine Parallel Biosynthetic Routes

Convicine biosynthesis follows a parallel pathway to vicine formation, utilizing the same initial enzymatic machinery but diverging at specific steps. The pathway relationships suggest that convicine derives from ARPDP intermediate, while vicine originates from DARPP [1] [13].

Proposed Enzymatic Steps: Following the initial VC1-catalyzed reaction, the pathway requires:

Hydrolysis by COG3236: This enzyme, identified in bacteria and plants, catalyzes the hydrolysis of riboflavin pathway intermediates [1]. COG3236 likely modifies DARPP and ARPDP through cleavage of N-glycosidic bonds, reducing reactivity of overproduced intermediates.

Deamination Reactions: Two distinct deamination steps are proposed to convert the hydrolyzed intermediates toward the final pyrimidine structures characteristic of vicine and convicine [1] [13].

Glucosylation: The final step involves glucosyltransferase activity to attach glucose moieties and form the stable glucoside structures [1]. While specific glucosyltransferases have not been identified for vicine biosynthesis, similar enzymes in flavonoid metabolism provide mechanistic precedents [14].

Pathway Integration: The vicine and convicine biosynthetic routes demonstrate remarkable integration with primary metabolism through their connection to riboflavin biosynthesis. This integration explains the constitutive nature of vicine production in faba bean and suggests regulatory mechanisms that balance primary metabolic needs with secondary metabolite accumulation.

The enzymatic mechanisms reveal a sophisticated biochemical system that has evolved to produce structurally complex pyrimidine glucosides through recruitment and modification of existing metabolic pathways. Understanding these mechanisms provides essential insights for developing strategies to eliminate anti-nutritional factors while maintaining beneficial aspects of faba bean metabolism.

| Biosynthetic Step | Substrate | Product | Enzyme | Status |

|---|---|---|---|---|

| Initial conversion | GTP | DARPP | VC1 (GTP cyclohydrolase II) | Experimentally confirmed |

| Deamination | DARPP | ARPDP | Deaminase | Proposed |

| Hydrolysis | DARPP/ARPDP | Modified intermediates | COG3236 | Identified enzyme |

| Final glucosylation | Intermediates | Vicine/Convicine | Glucosyltransferase | Proposed |

| Gut hydrolysis | Vicine/Convicine | Divicine/Isouramil | β-glucosidase | Experimentally confirmed |

| Gene | Protein Function | Expression Pattern | Mutation Effect |

|---|---|---|---|

| VC1 | GTP cyclohydrolase II / DHBP synthase | High in seed coats | 2 bp insertion → low vicine phenotype |

| VC2 | Riboflavin protein (minor) | Low level expression | SNPs correlate with baseline levels |

| COG3236 | Hydrolysis enzyme | Not characterized | Unknown |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Wikipedia

Dates

2: Lessire M, Gallo V, Prato M, Akide-Ndunge O, Mandili G, Marget P, Arese P, Duc G. Effects of faba beans with different concentrations of vicine and convicine on egg production, egg quality and red blood cells in laying hens. Animal. 2017 Aug;11(8):1270-1278. doi: 10.1017/S1751731116002688. Epub 2016 Dec 29. PubMed PMID: 28031067; PubMed Central PMCID: PMC5523731.

3: Rizzello CG, Losito I, Facchini L, Katina K, Palmisano F, Gobbetti M, Coda R. Degradation of vicine, convicine and their aglycones during fermentation of faba bean flour. Sci Rep. 2016 Aug 31;6:32452. doi: 10.1038/srep32452. PubMed PMID: 27578427; PubMed Central PMCID: PMC5006014.

4: Farran MT, Darwish AH, Uwayjan MG, Sleiman FT, Ashkarian VM. Vicine and convicine in common vetch (Vicia sativa) seeds enhance beta-cyanoalanine toxicity in male broiler chicks. Int J Toxicol. 2002 May-Jun;21(3):201-9. PubMed PMID: 12055021.

5: Arbid MS, Madhyastha MS, Marquardt RR, Frohlich AA. Effect of neomycin on the hydrolysis and toxicity of vicine and convicine in rats. Food Chem Toxicol. 1993 Nov;31(11):835-40. PubMed PMID: 8258412.

6: Pulkkinen M, Zhou X, Lampi AM, Piironen V. Determination and stability of divicine and isouramil produced by enzymatic hydrolysis of vicine and convicine of faba bean. Food Chem. 2016 Dec 1;212:10-9. doi: 10.1016/j.foodchem.2016.05.077. Epub 2016 May 13. PubMed PMID: 27374500.

7: Luzzatto L, Arese P. Favism and Glucose-6-Phosphate Dehydrogenase Deficiency. N Engl J Med. 2018 Jan 4;378(1):60-71. Review. PubMed PMID: 29298156.

8: Naber EC, Vogt H, Harnish S, Krieg R, Ueberschaer KH, Rauch HW. Reproductive performance of hens fed field beans and potential relationships to vicine metabolism. Poult Sci. 1988 Mar;67(3):455-62. PubMed PMID: 3405925.

9: Abd Allah MA, Foda YH, Abu Salem FM, Abd Allah ZS. Treatments for reducing total vicine in Egyptian faba bean (Giza 2 variety). Plant Foods Hum Nutr. 1988;38(3):201-10. PubMed PMID: 3237624.

10: Muduuli DS, Marquardt RR, Guenter W. Effect of dietary vicine and vitamin E supplementation on the productive performance of growing and laying chickens. Br J Nutr. 1982 Jan;47(1):53-60. PubMed PMID: 7059568.

11: Getachew F, Vandenberg A, Smits J. A practical toxicity bioassay for vicine and convicine levels in faba bean (Vicia faba). J Sci Food Agric. 2018 Oct;98(13):5105-5111. doi: 10.1002/jsfa.9049. Epub 2018 May 17. PubMed PMID: 29611201.

12: Pedersen JZ, Musci G, Rotilio G. Electron spin resonance characterization of the radicals produced by enzymatic or chemical cleavage of vicine. Biochemistry. 1988 Nov 15;27(23):8534-6. PubMed PMID: 19177687.

13: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK532498/ PubMed PMID: 30372002.

14: Purves RW, Khazaei H, Vandenberg A. Quantification of vicine and convicine in faba bean seeds using hydrophilic interaction liquid chromatography. Food Chem. 2018 Feb 1;240:1137-1145. doi: 10.1016/j.foodchem.2017.08.040. Epub 2017 Aug 15. PubMed PMID: 28946235.

15: Gallo V, Skorokhod OA, Simula LF, Marrocco T, Tambini E, Schwarzer E, Marget P, Duc G, Arese P. No red blood cell damage and no hemolysis in G6PD-deficient subjects after ingestion of low vicine/convicine Vicia faba seeds. Blood. 2018 Apr 5;131(14):1621-1625. doi: 10.1182/blood-2017-09-806364. Epub 2018 Feb 21. PubMed PMID: 29467185.

16: Monteiro HP, Winterbourn CC. Release of iron from ferritin by divicine, isouramil, acid-hydrolyzed vicine, and dialuric acid and initiation of lipid peroxidation. Arch Biochem Biophys. 1989 Jun;271(2):536-45. PubMed PMID: 2730003.

17: Purves RW, Khazaei H, Vandenberg A. Toward a high-throughput method for determining vicine and convicine levels in faba bean seeds using flow injection analysis combined with tandem mass spectrometry. Food Chem. 2018 Aug 1;256:219-227. doi: 10.1016/j.foodchem.2018.02.104. Epub 2018 Feb 21. PubMed PMID: 29606441.

18: Burbano C, Cuadrado C, Muzquiz M, Cubero JI. Variation of favism-inducing factors (vicine, convicine and L-DOPA) during pod development in Vicia faba L. Plant Foods Hum Nutr. 1995 Apr;47(3):265-75. PubMed PMID: 7659704.

19: Winterbourn CC, Cowden WB, Sutton HC. Auto-oxidation of dialuric acid, divicine and isouramil. Superoxide dependent and independent mechanisms. Biochem Pharmacol. 1989 Feb 15;38(4):611-8. PubMed PMID: 2537083.

20: Olaboro G, Marquardt RR, Campbell LD, Fröhlich AA. Purification, Identification and quantification of an Egg-weight-depressing factor (vicine) in fababeans (Vicia faba L.). J Sci Food Agric. 1981 Dec;32(12):1163-71. PubMed PMID: 7321530.

21: Rizzello, C. G., et al.: Sci. Rep., 6, 32452 (2016); Pulkkinen, M., et al.: Food Chem., 212, 10-19 (2016); McNulty, J., et al.: Bioorg. Med. Chem. Lett., 24, 4586 (2014)